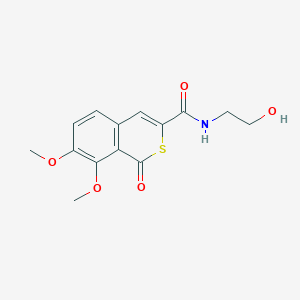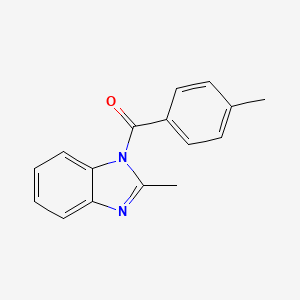
N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida es un compuesto orgánico complejo que pertenece a la clase de las isotiocromenas. Este compuesto se caracteriza por su estructura única, que incluye un grupo hidroxietil, sustituyentes dimetoxi y un grupo funcional carboxamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de isotiocromeno: Este paso implica la ciclización de un precursor adecuado, como un benzaldehído sustituido con 2-hidroxietil, en presencia de una fuente de azufre y un catalizador.
Introducción de los grupos dimetoxi: Los sustituyentes dimetoxi se pueden introducir a través de reacciones de metilación utilizando reactivos como sulfato de dimetilo o yoduro de metilo.
Formación de carboxamida:
Métodos de producción industrial
La producción industrial de la N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida puede involucrar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento para catalizadores óptimos y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxietil se puede oxidar para formar un derivado de ácido carboxílico.
Reducción: El grupo carbonilo en el núcleo de isotiocromeno se puede reducir para formar un grupo hidroxilo.
Sustitución: Los grupos metoxi se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Los nucleófilos como los tioles, las aminas o los haluros se pueden utilizar en condiciones básicas o ácidas para lograr reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de ácidos carboxílicos, alcoholes e isotiocromenos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
La N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Medicina: Se está investigando por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de la N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y llevando a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la inflamación o la progresión del cáncer, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
La N-(2-hidroxietil)-7,8-dimetoxi-1-oxo-1H-isotiocromeno-3-carboxamida se puede comparar con otros compuestos similares, como:
N-(2-hidroxietil)-2-pirrolidona: Este compuesto tiene un grupo hidroxietil similar, pero carece del núcleo de isotiocromeno y los sustituyentes dimetoxi.
N-(2-hidroxietil)formamida: Este compuesto tiene una estructura más simple con un grupo hidroxietil y un grupo funcional formamida.
N,N,N’,N’-Tetrakis(2-hidroxietil)etilendiamina: Este compuesto contiene múltiples grupos hidroxietil y se utiliza como agente quelante y catalizador.
Propiedades
Fórmula molecular |
C14H15NO5S |
|---|---|
Peso molecular |
309.34 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-7,8-dimethoxy-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C14H15NO5S/c1-19-9-4-3-8-7-10(13(17)15-5-6-16)21-14(18)11(8)12(9)20-2/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) |
Clave InChI |
QGZYNLSQTOZXRK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)NCCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,4-dichlorobenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136120.png)

![5-[(2,6-Difluorophenyl)methylthio]-3-(2-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12136128.png)
![2-(4-tert-butylphenoxy)-N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}acetamide](/img/structure/B12136130.png)
![N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B12136133.png)
![5-[4-(Heptyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136134.png)



![5-[4-(Propan-2-yl)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136150.png)
![3-chloro-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12136163.png)

![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)

